molecular formula C9H7BrFNO2 B2862450 7-Bromo-8-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one CAS No. 1564451-53-1

7-Bromo-8-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

Numéro de catalogue B2862450
Numéro CAS: 1564451-53-1
Poids moléculaire: 260.062
Clé InChI: FDLCCMFQVJTURC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Bromo-8-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a benzooxazepine derivative and has been synthesized for its potential use in scientific research. This compound has gained significant attention due to its unique chemical properties and potential applications in various fields of research.

Applications De Recherche Scientifique

  • Kinase Inhibitor Development : A study focused on process development and scale-up of a kinase inhibitor that includes the benzoxazepine core, a structural component similar to 7-Bromo-8-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one. This research highlights the compound's relevance in developing inhibitors for mTOR, a key protein involved in cell growth and metabolism (Naganathan et al., 2015).

  • Solid Support Synthesis : Another study explored the synthesis of dibenz[b,f]oxazepin-11(10H)-ones using SNAr methodology, which is significant for the flexible assembly of compounds related to 7-Bromo-8-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one (Ouyang et al., 1999).

  • Asymmetric Mannich Addition : Research involving the asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines showcases the utility of similar structures in synthesizing cyclic amines with chiral tetrasubstituted C‒F stereocenters. This is crucial for developing pharmacologically active molecules (Li et al., 2019).

  • Photophysical Properties Study : The synthesis of certain dibenzo[b,f][1,4]oxazepines and analysis of their crystal structure and photophysical properties have been investigated, indicating the compound's potential in materials science, particularly in light-emitting applications (Petrovskii et al., 2017).

  • Protein-Tyrosine Kinase Inhibitor Synthesis : A study on the synthesis of 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives, which shares a core structure with the compound , showed their potential as protein-tyrosine kinase inhibitors. This suggests the compound's application in cancer research and treatment (Li et al., 2017).

Propriétés

IUPAC Name

7-bromo-8-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO2/c10-6-3-5-8(4-7(6)11)14-2-1-12-9(5)13/h3-4H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLCCMFQVJTURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2C(=O)N1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-8-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

CAS RN

1564451-53-1
Record name 7-bromo-8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.